molecular formula C16H17NO5S B5819938 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine

Cat. No. B5819938
M. Wt: 335.4 g/mol
InChI Key: BZLBGCAZTOZVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2001 by researchers at NPS Pharmaceuticals. Since then, NPS-2143 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine works by selectively blocking the activity of the CaSR, which is a G protein-coupled receptor that is involved in the regulation of calcium and phosphate homeostasis. By inhibiting the CaSR, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can modulate the release of parathyroid hormone (PTH) and the absorption of calcium and phosphate in the kidneys and intestines.
Biochemical and Physiological Effects
Studies have shown that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can have a variety of biochemical and physiological effects, including the inhibition of bone resorption and the reduction of blood pressure. It has also been shown to decrease the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments is its selectivity for the CaSR, which allows researchers to specifically target this receptor without affecting other signaling pathways. However, one limitation is that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can be difficult to dissolve in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine. One area of interest is the development of more potent and selective CaSR antagonists that could have even greater therapeutic potential. Another direction is the investigation of the role of the CaSR in other physiological processes, such as immune function and glucose metabolism. Additionally, more research is needed to fully understand the safety and efficacy of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in humans, particularly in the context of treating diseases such as osteoporosis and hypertension.
In conclusion, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, or N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, is a selective calcium-sensing receptor antagonist that has potential applications in scientific research. Its mechanism of action involves the inhibition of the CaSR, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine involves the reaction of N-phenylglycine with 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product is a white crystalline powder with a molecular weight of 393.47 g/mol.

Scientific Research Applications

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine has been used in a variety of scientific research studies, including investigations into the role of the CaSR in bone metabolism, cardiovascular function, and cancer. It has also been studied for its potential therapeutic applications in the treatment of osteoporosis, hypertension, and hyperparathyroidism.

properties

IUPAC Name

2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-8-9-14(22-2)15(10-12)23(20,21)17(11-16(18)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBGCAZTOZVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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